molecular formula C21H16BrN3O2S2 B3076475 N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040634-02-3

N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076475
CAS No.: 1040634-02-3
M. Wt: 486.4 g/mol
InChI Key: OFGSDWZAKMPJQX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring. This scaffold is substituted at the 2-position with a sulfanyl acetamide group, which is further functionalized with a 3-bromophenyl moiety. Thienopyrimidinone derivatives are of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with enzymes like kinases or polymerases .

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-18(16(11-28-19)13-6-3-2-4-7-13)24-21(25)29-12-17(26)23-15-9-5-8-14(22)10-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGSDWZAKMPJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H16BrN3O2S2C_{21}H_{16}BrN_{3}O_{2}S_{2}, with a molecular weight of approximately 486.4 g/mol. The compound features a thieno[3,2-d]pyrimidine core, contributing to its reactivity and biological activity.

Property Value
Molecular FormulaC21H16BrN3O2S2
Molecular Weight486.4 g/mol
PurityTypically 95%
Structure TypeThieno[3,2-d]pyrimidine

Anticancer Properties

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit promising anticancer activities. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells (MCF7) .

A study demonstrated that similar compounds inhibited the phosphorylation of EGFR and AKT in a dose-dependent manner, leading to reduced tumor volumes in preclinical models . The compound's unique structural features may enhance its binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

N-(3-bromophenyl)-2-{(3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has also been identified as having antimicrobial properties. The presence of the bromophenyl group and sulfanyl moiety suggests potential effectiveness against bacterial and viral pathogens .

In vitro studies have indicated that this compound exhibits significant antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives in vitro against several cancer cell lines. The results showed that compounds similar to N-(3-bromophenyl)-2-{(3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide induced apoptosis at concentrations as low as 0.25 μM and exhibited IC50 values significantly lower than standard chemotherapeutics like sunitinib and 5-fluorouracil .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound. It was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group is a prime site for nucleophilic aromatic substitution (NAS). Reaction conditions and outcomes vary depending on the nucleophile and catalyst:

Reaction Type Conditions Product Key Findings
Bromine Replacement Pd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl-substituted derivatives (e.g., with -NH₂)High regioselectivity due to electron-withdrawing acetamide group .
Suzuki Coupling Pd(OAc)₂, PPh₃, NaHCO₃, DME, reflux Biaryl derivatives (e.g., with phenylboronic acid)Yields >70% under optimized conditions .

Example:
Under palladium catalysis, the bromine undergoes cross-coupling with arylboronic acids to form biaryl analogs, enhancing π-conjugation for potential optoelectronic applications .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing Agent Conditions Product Notes
H₂O₂ (30%)AcOH, 50°C, 6h Sulfoxide (-SO-)Partial oxidation observed at lower temps.
m-CPBADCM, 0°C → RT, 12hSulfone (-SO₂-)Complete conversion requires stoichiometric oxidant.

Mechanistic Insight:
Oxidation proceeds via radical intermediates, with sulfone formation favored under strongly acidic conditions .

Reduction of the Thienopyrimidine Core

The 4-oxo group in the thienopyrimidine core can be reduced selectively:

Reducing Agent Conditions Product Yield
NaBH₄MeOH, 0°C → RT, 2h 3,4-Dihydrothienopyrimidine65%
LiAlH₄THF, reflux, 4h Fully saturated thienopyrimidine42%

Key Observation:
NaBH₄ selectively reduces the ketone to an alcohol, while LiAlH₄ hydrogenates the thiophene ring, altering electronic properties .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Application
HCl (6M)Reflux, 8h Carboxylic acid derivativePrecursor for further functionalization .
NaOH (10%)EtOH/H₂O, 60°C, 4h Sodium carboxylateImproved solubility in polar solvents .

Mechanism:
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves hydroxide attack.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring attached to the thienopyrimidine core undergoes EAS at the para position:

Reaction Reagent Conditions Product
Nitration HNO₃/H₂SO₄0°C → RT, 3hNitro-substituted derivative
Sulfonation SO₃/H₂SO₄50°C, 6h Sulfonic acid derivative

Regioselectivity:
Electron-donating methyl groups on the thienopyrimidine direct electrophiles to the para position of the phenyl ring .

Photochemical Reactions

UV irradiation induces dimerization via the thiophene moiety:

Conditions Product Application
UV (254 nm), THF, 24h CyclodimerPotential use in polymer chemistry

Mechanism:
[2+2] Cycloaddition between thiophene rings forms a strained cyclobutane structure .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related derivatives due to its bromophenyl and methyl substituents:

Compound Key Structural Feature Reactivity Difference
N-(4-bromophenyl) analogBromine at para positionFaster NAS due to better leaving-group stability.
3-Ethyl derivativeEthyl vs. methyl substituentReduced steric hindrance improves coupling yields.

Stability Under Reaction Conditions

Critical stability data for reaction optimization:

Condition Observation
pH < 3Degradation of thienopyrimidine core
T > 120°CDecomposition via S-C bond cleavage

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Property Target Compound (Inferred*) N-(4-butylphenyl) Derivative ()
Molecular Formula C₂₁H₁₈BrN₃O₂S₂ C₂₅H₂₅N₃O₂S₂
Molecular Weight (g/mol) ~488 (calculated) 463.614
H-Bond Donors 1 1
H-Bond Acceptors 5 5
Key Substituent 3-Bromophenyl 4-Butylphenyl

*The target compound’s data is inferred by replacing the 4-butylphenyl group (C₁₀H₁₁) in ’s compound with a 3-bromophenyl group (C₆H₄Br), resulting in reduced carbon content and increased molecular weight due to bromine.

Key Observations :

  • The 4-butylphenyl group introduces a long alkyl chain, which may improve hydrophobic interactions in binding pockets but reduce solubility in aqueous media compared to the bromophenyl analog.

Core Structure Variations

Pyrimido[4,5-d]pyrimidinone Derivatives ()

The compound (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide () features a pyrimido[4,5-d]pyrimidinone core instead of thieno[3,2-d]pyrimidinone. This core substitution replaces the sulfur atom in the thiophene ring with nitrogen, altering electronic properties and hydrogen-bonding capacity. Such differences could impact target selectivity in kinase inhibition or DNA interaction.

Thienyl Acetamides ()

N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide () lack the fused pyrimidinone ring but retain the thiophene-acetamide motif. These compounds are simpler in structure and serve as intermediates for synthesizing functionalized thiophenes.

Q & A

Q. What are the optimized synthetic routes for N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thienopyrimidinone Core Formation : Condensation of 7-phenyl-3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine with bromine or brominating agents to introduce the 3-methyl-4-oxo moiety .

Thioether Linkage : Reaction of the thienopyrimidinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge .

Bromophenyl Acetamide Coupling : Amide coupling via EDC/HOBt or DCC-mediated reactions between the thioether intermediate and 3-bromoaniline .
Key Considerations: Solvent choice (DMF or THF), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon assignments (e.g., carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ (C=O stretching) and ~2550 cm⁻¹ (S–H stretching, if present) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching C₂₄H₁₉BrN₂O₂S₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the thieno[3,2-d]pyrimidine core?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, torsion angles, and intermolecular interactions. For example:
  • Crystal System : Monoclinic (P2₁/c) with cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
  • Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) with ω and φ scans .
  • Refinement : Full-matrix least-squares refinement (R factor < 0.05) to resolve disorder in the bromophenyl group .
    Key Insight: Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, as observed in analogous structures .

Q. What strategies address discrepancies in reported biological activity data for thienopyrimidine derivatives?

  • Methodological Answer :
  • Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural Comparison : Overlay crystal structures of analogs (e.g., N-(4-chlorophenyl) derivatives) to identify steric or electronic differences impacting activity .
  • Meta-Analysis : Compare IC₅₀ values across studies while accounting for cell line specificity (e.g., HEK293 vs. HeLa) .

Q. How can reaction mechanisms for sulfanyl-acetamide bond formation be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates .
  • Isotopic Labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation via MS/MS .
  • DFT Calculations : Model transition states (e.g., nucleophilic attack of thiolate on α-carbon of chloroacetamide) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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